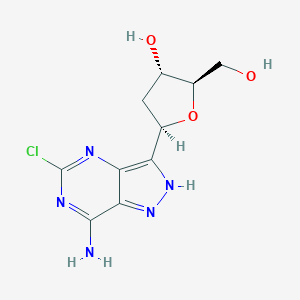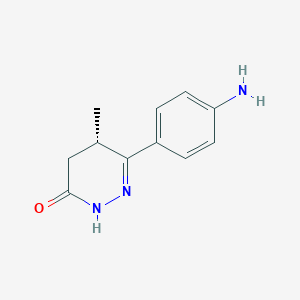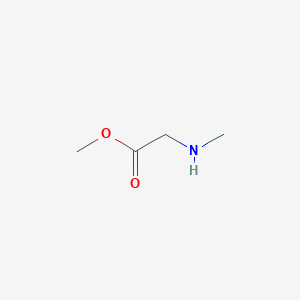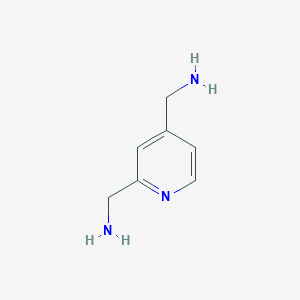
2,4-Pyridinedimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pyridinedimethanamine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a type of diamine, which means it contains two amino groups (-NH2) separated by a two-carbon chain (-CH2-). This compound is also known as 2,4-diaminomethylpyridine or 2,4-PDMA.
Wirkmechanismus
The exact mechanism of action of 2,4-Pyridinedimethanamine is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It may also work by inhibiting key enzymes involved in metabolic pathways.
Biochemische Und Physiologische Effekte
2,4-Pyridinedimethanamine has been shown to have low toxicity in animal studies. It is rapidly metabolized in the liver and excreted in the urine. It has been shown to have no significant effects on blood pressure or heart rate in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-Pyridinedimethanamine in lab experiments is its low toxicity and ease of synthesis. It can be produced in high yields and is relatively stable. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2,4-Pyridinedimethanamine. One area of interest is its potential use as a catalyst in organic synthesis reactions. Another area of interest is its antimicrobial properties and potential use in the development of new antibiotics. Further research is also needed to fully understand its mechanism of action and potential physiological effects.
Synthesemethoden
2,4-Pyridinedimethanamine can be synthesized via several methods, including the reduction of 2,4-pyridinedicarboxylic acid with sodium borohydride or the reaction of 2,4-dichloromethylpyridine with ammonia. Another method involves the reduction of 2,4-pyridinedinitrile with lithium aluminum hydride. These methods have been optimized to produce high yields of pure 2,4-PDMA.
Wissenschaftliche Forschungsanwendungen
2,4-Pyridinedimethanamine has been studied extensively for its potential applications in various scientific fields. It has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. It has also been studied for its potential use as a catalyst in organic synthesis reactions.
Eigenschaften
CAS-Nummer |
105250-18-8 |
|---|---|
Produktname |
2,4-Pyridinedimethanamine |
Molekularformel |
C7H11N3 |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
[2-(aminomethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5,8-9H2 |
InChI-Schlüssel |
GXHOGVGNEYUPMW-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1CN)CN |
Kanonische SMILES |
C1=CN=C(C=C1CN)CN |
Synonyme |
2,4-Pyridinedimethanamine(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





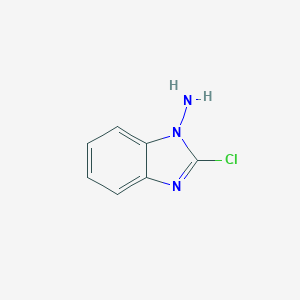
![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)


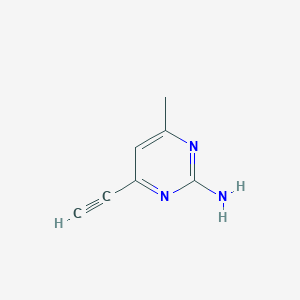
![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
